![molecular formula C9H6FNOS B12085677 Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) CAS No. 214855-03-5](/img/structure/B12085677.png)
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI)
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Overview
Description
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a fluoro group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) typically involves the reaction of 4-fluoro-2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ethanone moiety. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) can inhibit cancer cell proliferation through specific molecular pathways. Its mechanism involves the modulation of signaling pathways that are critical in cancer progression.
- Antimicrobial Properties : Benzothiazole derivatives are frequently studied for their antimicrobial effects. This compound has shown promising results against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests its role in managing conditions like arthritis.
Case Study 1: Anticancer Mechanism Exploration
A study focused on the anticancer properties of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) demonstrated its effectiveness in inhibiting cell growth in specific cancer types. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzothiazole structure could enhance its antimicrobial potency .
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluoro group and benzothiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2-benzothiazolyl)-2-(3-fluoro-4-methylphenyl)-
- Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl-
Uniqueness
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity compared to similar compounds.
Biological Activity
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI), is an organic compound with the molecular formula C₉H₆FNOS and a molecular weight of approximately 195.21 g/mol. This compound features a benzothiazole moiety substituted with a fluorine atom at the para position, along with an ethanone functional group. Its unique structural characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
Overview of Biological Activities
Research has indicated that Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) exhibits significant biological activities, particularly:
- Antimicrobial Activity : Compounds containing benzothiazole derivatives are known for their antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
- Antitumor Effects : Preliminary studies suggest that this compound may enhance the efficacy of existing antitumor agents when used in combination therapies .
- Pharmacological Properties : Its interaction with various biological targets suggests potential applications in drug development, particularly in modulating specific signaling pathways.
The mechanisms through which Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) exerts its biological effects are still under investigation. However, initial findings indicate:
- Binding Affinity : Studies have focused on its binding interactions with key biological targets, which may influence cellular pathways involved in disease processes.
- Structure-Activity Relationship (SAR) : The specific substitution pattern on the benzothiazole ring likely plays a crucial role in determining its biological activity. Variations in fluorine positioning among similar compounds can significantly affect their reactivity and efficacy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI):
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) was included in these assessments, showing promising results against resistant strains.
- Combination Therapy for Cancer Treatment : Research published in a patent document highlights the potential of combining Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) with other antitumor agents to enhance therapeutic outcomes. The study emphasizes the need for further exploration into its synergistic effects .
- In Vitro Studies : Laboratory experiments have indicated that this compound can inhibit specific enzymes associated with cancer cell proliferation, suggesting its role as a potential therapeutic agent in oncology.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) compared to structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) | Benzothiazole structure with ethanone | Exhibits significant antimicrobial and antitumor activity |
Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI) | Similar benzothiazole structure | Different fluorine position affects reactivity |
Benzamide | Contains amide instead of ketone | Exhibits different biological activities |
Properties
CAS No. |
214855-03-5 |
---|---|
Molecular Formula |
C9H6FNOS |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |
InChI Key |
IVHDDEIYAHIBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2S1)F |
Origin of Product |
United States |
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